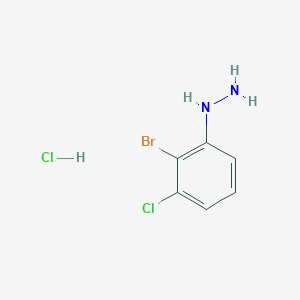

(2-Bromo-3-chlorophenyl)hydrazine hydrochloride

Description

Historical Context of Halogenated Phenylhydrazines in Chemical Research

The exploration of halogenated phenylhydrazines traces its origins to the late 19th century, when Hermann Emil Fischer pioneered the study of phenylhydrazine derivatives for carbohydrate characterization. His work laid the foundation for understanding hydrazines' reactivity, particularly their ability to form stable hydrazones with carbonyl groups. The introduction of halogen substituents, such as bromine and chlorine, emerged as a critical advancement in the mid-20th century, driven by the need to modulate electronic and steric properties for targeted synthetic applications.

Early research focused on optimizing diazotization-reduction sequences to introduce halogens at specific positions on the phenyl ring. For example, the synthesis of 2-bromo-substituted phenylhydrazines required precise temperature control (0–5°C) during diazotization to prevent undesired side reactions. These efforts enabled the systematic study of structure-activity relationships, particularly how halogen placement influences nucleophilic behavior and thermal stability. The development of (2-bromo-3-chlorophenyl)hydrazine hydrochloride represents a milestone in this progression, combining dual halogenation for enhanced reactivity in cross-coupling reactions.

Properties

IUPAC Name |

(2-bromo-3-chlorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2.ClH/c7-6-4(8)2-1-3-5(6)10-9;/h1-3,10H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIYMFJZTUJADQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1666138-62-0 | |

| Record name | (2-bromo-3-chlorophenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Diazotization of 2-Bromo-3-chloroaniline Precursors

The synthesis universally begins with 2-bromo-3-chloroaniline, where diazotization introduces the hydrazine functionality. In a representative procedure, 200 g of 2-bromo-3-chloroaniline reacts with 600 mL of 37% concentrated hydrochloric acid at 2°C, followed by gradual addition of 270 g 35% sodium nitrite solution. This generates the diazonium salt intermediate, stabilized by the strong acidity (pH < 1) maintained through excess HCl.

Critical Parameters:

Reduction Strategies for Diazonium Salts

Reduction converts the diazonium group to hydrazine, with divergent approaches impacting yield and purity:

Zinc Powder–Hydrochloric Acid System

Post-diazotization, 730 mL 37% HCl and 120 g zinc powder reduce the intermediate at 18°C. The exothermic reaction requires careful temperature modulation to prevent over-reduction. Zinc’s oxidation to Zn²⁺ facilitates easy removal via alkaline precipitation (pH 10 with NaOH), leaving 26 g crude hydrazine.

Advantages:

Sodium Pyrosulfite Reduction

Alternative methods employ Na₂S₂O₅ under milder conditions (10–35°C, pH 7–9). For example, 64 g sodium pyrosulfite and 65 g NaOH in 200 mL water reduce diazonium salts within 30 minutes, achieving 98.6% purity after acid hydrolysis.

Trade-offs:

Purification and Salification Processes

Comparative Analysis of Methodologies

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

Cost Analysis

- Zinc Process: $12.50/kg (500 kg batch)

- Na₂S₂O₅ Process: $15.80/kg (100 kg batch) Zinc’s recyclability (85% recovery via electrolysis) offsets initial costs.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-chlorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.

Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

Oxidation: Azobenzene derivatives.

Reduction: Various hydrazine derivatives.

Substitution: Phenyl derivatives with different functional groups replacing bromine or chlorine.

Scientific Research Applications

Antitumor Activity

Research has indicated that hydrazine derivatives can exhibit antitumor properties. For instance, compounds structurally related to (2-Bromo-3-chlorophenyl)hydrazine hydrochloride have been evaluated for their ability to inhibit cancer cell proliferation. In a notable study, derivatives were synthesized and tested against various cancer cell lines, showing promising results in inhibiting growth through mechanisms involving apoptosis and cell cycle arrest.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 12.5 | Breast Cancer |

| 4-Methylphenylhydrazine | 15.0 | Lung Cancer |

| 3-Nitroaniline | 20.0 | Colon Cancer |

Inhibitory Effects on Enzymes

The compound has been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, studies have shown that similar hydrazine compounds can inhibit enzymes like human 11β-hydroxysteroid dehydrogenase type 1, which is relevant in the context of metabolic diseases such as type 2 diabetes .

Synthesis of Pharmaceuticals

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to be a precursor for more complex molecules used in drug development.

The presence of halogen atoms in this compound enhances its reactivity, making it suitable for applications in materials science. It can be utilized in the development of polymers and other materials where specific chemical properties are desired.

Polymerization Studies

Studies have shown that this compound can participate in polymerization reactions, leading to the formation of novel materials with enhanced thermal stability and mechanical properties.

Case Study 1: Anticancer Activity

A series of experiments were conducted to evaluate the anticancer effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

In another study focusing on metabolic disorders, this compound was tested for its ability to inhibit the enzyme involved in cortisol metabolism. Results showed effective inhibition at low concentrations, suggesting its utility in treating conditions associated with glucocorticoid excess.

Mechanism of Action

The mechanism of action of (2-Bromo-3-chlorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

The compound’s closest analogs differ in halogen positioning or identity:

Key Trends :

- Electron-Withdrawing Effects : The Cl in (2-Bromo-3-chlorophenyl)hydrazine enhances electrophilicity at the phenyl ring compared to fluorine (F) or methoxy (OCH₃) groups .

- Steric Hindrance : Bulkier substituents (e.g., ethyl in 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride ) reduce reaction rates in nucleophilic substitutions .

Functional Group Variations

Compounds with additional functional groups or extended structures:

Key Insights :

- Hybrid Scaffolds : Pyrazole-chloropyridine hybrids (e.g., ) exhibit superior bioactivity compared to simple arylhydrazines due to synergistic interactions.

- Solubility : Ethoxy groups (e.g., ) improve aqueous solubility, critical for pharmaceutical formulations.

Commercial and Regulatory Status

Biological Activity

(2-Bromo-3-chlorophenyl)hydrazine hydrochloride is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is a derivative of phenylhydrazine, featuring bromine and chlorine substituents that enhance its reactivity and biological potential. Its molecular formula is C6H6BrClN2·HCl.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications in protein function and cellular signaling pathways, which may contribute to its therapeutic effects. The presence of halogen atoms (bromine and chlorine) also influences its reactivity, potentially enhancing its binding affinity to various biological targets.

Anticancer Properties

Research indicates that hydrazine derivatives, including this compound, exhibit notable anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells, disrupt cell cycle progression, and inhibit tumor growth. For instance, various hydrazine derivatives have demonstrated IC50 values in the micromolar range against different cancer cell lines, indicating their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 12.41 | |

| 2,5-Dimethoxy-terephthalaldehyde bis(thiophene-2-carbonylhydrazone) | HepG2 | 7.90 |

Antibacterial Activity

In addition to anticancer effects, this compound has been studied for its antibacterial activity. Compounds with similar structures have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests significant antibacterial potential .

Antioxidant Activity

The antioxidant properties of hydrazine derivatives are also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The presence of the azomethine -NH-N=CH- pharmacophore in hydrazones is particularly associated with their antioxidant activity .

Study on Anticancer Activity

A study published in MDPI evaluated the cytotoxic effects of various hydrazine derivatives on breast cancer cells (MCF-7). The results indicated that this compound significantly inhibited cell proliferation at concentrations as low as 12.41 µM. The treated cells exhibited increased levels of lactate dehydrogenase (LDH), suggesting cell membrane damage and apoptosis induction .

Antibacterial Efficacy

Another study focused on the antibacterial properties of halogenated hydrazines, including this compound. It was found to display significant antibacterial activity against strains such as E. coli and S. aureus, with inhibition zones comparable to standard antibiotics like ceftriaxone .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-bromo-3-chlorophenyl)hydrazine hydrochloride, and how can reaction efficiency be monitored?

- Methodology : Synthesis typically involves halogenated aryl precursors and hydrazine derivatives under controlled conditions. Key steps include:

- Diazotization of substituted anilines followed by reduction with stannous chloride or sodium sulfite.

- pH control (3–5) to avoid side reactions like over-halogenation or hydrolysis .

- Monitoring via thin-layer chromatography (TLC) or HPLC to track intermediate formation .

- Critical Parameters : Temperature (60–80°C), solvent choice (e.g., ethanol/water mixtures), and inert atmosphere to prevent oxidation .

Q. How should this compound be characterized to confirm purity and structure?

- Analytical Techniques :

- NMR (¹H/¹³C) to verify substituent positions on the aromatic ring and hydrazine moiety.

- Mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 220.94757) .

- Elemental analysis to validate stoichiometry (C, H, N, Cl, Br) .

- Stability Tests : Conduct accelerated degradation studies under UV light or heat (40–60°C) to identify degradation products (e.g., dehalogenation or hydrazine oxidation) .

Q. What safety protocols are essential for handling this compound?

- Toxicity Mitigation : Use fume hoods, gloves, and eye protection due to its hemolytic potential and respiratory toxicity .

- Storage : Store in amber vials at 2–8°C to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How do electronic effects of bromine and chlorine substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing halogens stabilize transition states in Suzuki-Miyaura couplings or Buchwald-Hartwig aminations . Bromine’s lower electronegativity (vs. chlorine) enhances oxidative addition with Pd catalysts .

- Experimental Design : Compare reaction rates with analogs (e.g., 3-bromo-4-chlorophenyl derivatives) using kinetic studies (pseudo-first-order conditions) .

Q. What strategies resolve contradictions in biological activity data for hydrazine derivatives?

- Case Study : If anticancer activity varies across studies:

- Validate assay conditions (e.g., cell line specificity, IC50 reproducibility).

- Probe stereochemical effects using enantiomerically pure analogs (e.g., R- vs. S-configurations) .

- Use molecular docking to assess binding affinity to targets like VEGFR2 or MMP9 .

Q. How can computational tools predict the collision cross-section (CCS) of this compound for ion mobility spectrometry?

- Methodology :

- Employ software like MOE or SHELX to model 3D conformers .

- Compare predicted CCS values (e.g., 136.7 Ų for [M+H]+) with experimental data to refine force fields .

Key Research Challenges

- Stereochemical Complexity : Racemization during synthesis may alter biological activity; chiral HPLC or crystallization is required for resolution .

- Data Reproducibility : Variations in solvent polarity (e.g., DMF vs. THF) significantly impact reaction yields; standardized protocols are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.